Cypromid

Descripción general

Descripción

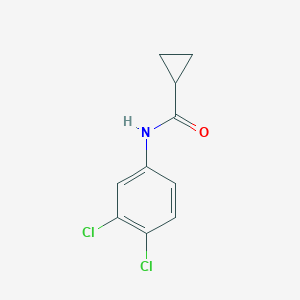

Molecular Structure Analysis

The molecular formula of Cypromid is C10H9Cl2NO . The structural formula is represented by a cyclopropane ring attached to a carboxamide group and a dichlorophenyl group . The InChI representation of the molecule is InChI=1S/C10H9Cl2NO/c11-8-4-3-7 (5-9 (8)12)13-10 (14)6-1-2-6/h3-6H,1-2H2, (H,13,14) .

Physical And Chemical Properties Analysis

Cypromid is moderately soluble in water . Its molecular mass is 230.09 . Unfortunately, other specific physical and chemical properties of Cypromid are not available in the sources.

Aplicaciones Científicas De Investigación

Comprehensive Analysis of Cypromid Applications

Cypromid, a compound that may be related to cyclopropanes, has a variety of applications in scientific research. Below is a detailed analysis of six distinct applications, each within its own field of study.

Organic Synthesis: Cypromid, due to its potential structural similarity to cyclopropanes, could be a valuable building block in organic synthesis. Cyclopropanes are known for their unique reactivity and have been used to create complex molecular structures. Cypromid could be utilized in regio-, diastereo-, and enantio-selective reactions to synthesize new compounds with potential pharmaceutical applications .

Medicinal Chemistry: In medicinal chemistry, Cypromid might serve as a core structure for the development of new drugs. Its presumed strained ring structure could interact with biological targets in unique ways, leading to the discovery of compounds with novel modes of action against various diseases .

Materials Science: Cypromid could also find applications in materials science. As a versatile building block, it might contribute to the development of new materials with desirable properties such as increased strength, flexibility, or chemical resistance .

Biomedical Polymers: The potential bioactive nature of Cypromid suggests its use in the synthesis of biomedical polymers. These polymers could be tailored for specific applications such as therapeutic medicine delivery, disease detection and diagnosis, biosensing, regenerative medicine, and disease treatment . The ability to fine-tune the properties of these polymers could lead to advancements in precision therapy and biomaterials .

Regenerative Medicine: In regenerative medicine, Cypromid-based polymers could be engineered to support tissue growth and repair. By manipulating the chemical structure, researchers could create scaffolds that promote cell adhesion and proliferation, aiding in the healing process of damaged tissues .

Electrochemical Applications: Cypromid may play a role in the development of electrochemical devices due to its potential electroactive properties. It could be used in the synthesis of two-dimensional manganese-based materials, which have applications in energy storage, sensors, and catalysis .

Safety and Hazards

Mecanismo De Acción

Target of Action

Cypromid is an obsolete herbicide

Mode of Action

The mode of action of Cypromid involves contact and selective induction of general necrosis and growth inhibition . This suggests that Cypromid likely interferes with the normal growth processes of plants, leading to their death.

Pharmacokinetics

It is known to be moderately soluble in water , which could influence its distribution and bioavailability in the environment.

Result of Action

The primary result of Cypromid’s action is the control of annual weeds in crops such as maize, cereals, onions, and cotton . It achieves this by inducing necrosis and inhibiting growth in these plants.

Propiedades

IUPAC Name |

N-(3,4-dichlorophenyl)cyclopropanecarboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9Cl2NO/c11-8-4-3-7(5-9(8)12)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLQDLOBGKJCDSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)NC2=CC(=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041827 | |

| Record name | Cypromid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

3 g/100mL in benzene, In water, > 0.01 g/100mL | |

| Record name | CYPROMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000369 [mmHg], 3.7X10-6 mm Hg at 25 °C /Estimated/ | |

| Record name | Cypromid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4628 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CYPROMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Cypromid | |

CAS RN |

2759-71-9 | |

| Record name | Cypromid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2759-71-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cypromid [ANSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002759719 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cypromid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041827 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CYPROMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1243H370PQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CYPROMID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1556 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

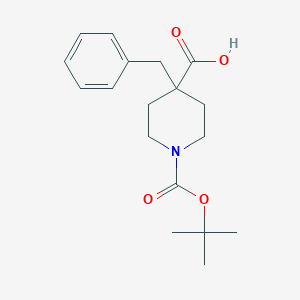

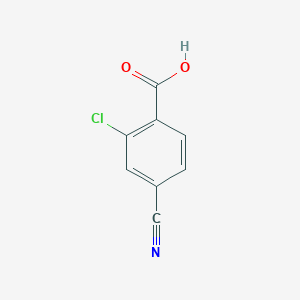

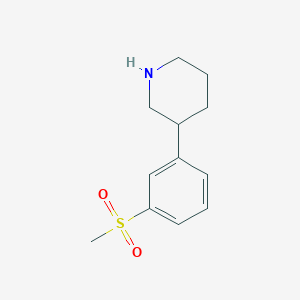

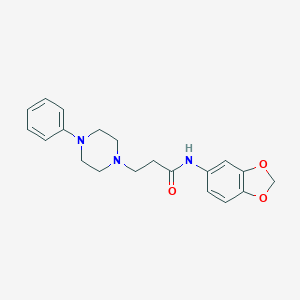

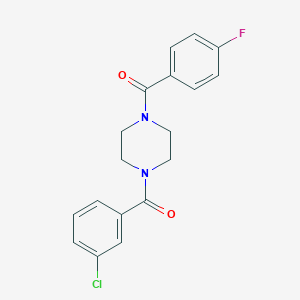

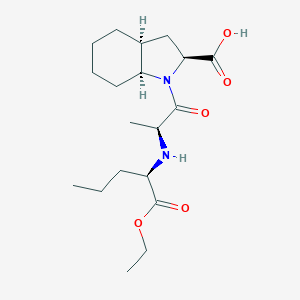

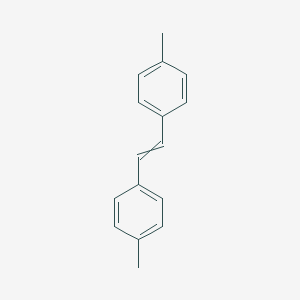

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How effective is Cypromid compared to other herbicides in controlling weeds in maize crops?

A1: Research suggests that Cypromid might not be the most effective standalone herbicide for weed control in maize. Studies comparing its efficacy with other herbicides like Atrazine, Linuron, and Fluromidine found it to be less effective in controlling certain weed species. [] For instance, Aethusa cynapium showed resistance to Cypromid. [] Furthermore, high doses of Cypromid applied post-emergence (2.24 kg/ha) were found to negatively impact crop yield. [] This suggests that Cypromid's use as a standalone herbicide might be limited due to its lower efficacy and potential phytotoxicity at higher doses.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-methoxyphenyl)-3-[4-(2-methoxyphenyl)piperazin-1-yl]propanamide](/img/structure/B185019.png)

![1-[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-2-phenoxy-ethanone](/img/structure/B185024.png)

![2-Phenoxy-1-[4-(toluene-4-sulfonyl)-piperazin-1-yl]-ethanone](/img/structure/B185025.png)

![[4-(4-Chloro-benzenesulfonyl)-piperazin-1-yl]-(3,5-dimethoxy-phenyl)-methanone](/img/structure/B185026.png)

![1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-dimethoxybenzyl)piperazine](/img/structure/B185028.png)

![[2-Fluoro-4-(4-propylcyclohexyl)phenyl]boronic acid](/img/structure/B185037.png)